2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Description
2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a triazine-based hydrazone derivative characterized by a nitro-substituted benzaldehyde moiety linked via a hydrazone bond to a 1,3,5-triazine ring. The triazine core is substituted with a 4-chloroanilino group and a 4-morpholinyl group. The nitro and hydroxy groups on the benzaldehyde may contribute to redox activity or hydrogen-bonding interactions, while the morpholinyl group enhances solubility and bioavailability—a common strategy in drug design .
Properties
Molecular Formula |
C20H19ClN8O4 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
2-[(E)-[[4-(4-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C20H19ClN8O4/c21-14-4-6-15(7-5-14)23-18-24-19(26-20(25-18)28-8-10-33-11-9-28)27-22-12-13-2-1-3-16(17(13)30)29(31)32/h1-7,12,30H,8-11H2,(H2,23,24,25,26,27)/b22-12+ |
InChI Key |
OGHZURSYTPUFBA-WSDLNYQXSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Chloroanilino)-6-(4-Morpholinyl)-1,3,5-Triazin-2-amine
The triazine backbone is constructed via sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction follows a temperature-controlled stepwise protocol:
-
First substitution : Cyanuric chloride reacts with 4-chloroaniline in anhydrous acetone at 0–5°C for 2 hours.
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Second substitution : The intermediate reacts with morpholine at 25–30°C for 4 hours.
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Third substitution : The remaining chlorine atom is replaced by hydrazine hydrate at 60°C for 6 hours.
Critical parameters :
-
Molar ratios : Cyanuric chloride, 4-chloroaniline, morpholine, and hydrazine hydrate are used in a 1:1:1:1 ratio.
-
Solvent system : Anhydrous acetone ensures solubility and controls exothermic reactions.
-
Workup : Precipitation in ice-water followed by recrystallization from ethanol yields the triazine hydrazine precursor (72–78% yield).
Hydrazone Formation via Condensation with 2-Hydroxy-3-Nitrobenzaldehyde
The hydrazone linkage is established through a condensation reaction between the triazine hydrazine and 2-hydroxy-3-nitrobenzaldehyde. This step is catalyzed by acetic acid under microwave irradiation, significantly reducing reaction time compared to conventional heating.
Reaction conditions :
-
Reactants : Equimolar amounts of triazine hydrazine and aldehyde.
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Solvent : Dimethylformamide (DMF) facilitates solubility.
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Catalyst : 3–5 drops of glacial acetic acid.
-
Microwave parameters : 400 W power, 10–30 minutes.
Mechanistic insight :
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond. Microwave irradiation enhances reaction efficiency by promoting rapid molecular agitation.
Optimization of Reaction Parameters
Solvent and Catalytic System
Comparative studies indicate that DMF outperforms ethanol or THF due to its high polarity and ability to stabilize transition states. Acetic acid acts as a proton donor, accelerating imine formation without side reactions.
Microwave vs. Conventional Heating
Microwave-assisted synthesis reduces reaction time from 6–8 hours (reflux) to 10–30 minutes, with yields improving from 65% to 85–94%. This method minimizes thermal degradation of sensitive nitro and morpholine groups.
Characterization and Analytical Validation
Spectroscopic Data
The final product is characterized by FT-IR , NMR , and ESI-MS :
FT-IR (KBr, cm⁻¹) :
¹H NMR (500 MHz, DMSO-) :
-
δ 11.6 (s, 1H, hydrazone NH).
-
δ 8.9 (s, 1H, triazine NH).
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δ 7.4–8.1 (m, aromatic protons).
ESI-MS :
Challenges and Mitigation Strategies
Steric Hindrance in Triazine Functionalization
The electron-withdrawing nitro group on the benzaldehyde moiety can hinder condensation. This is addressed by:
Purification of Hydrazone Products
Hydrazones often exist as E/Z isomers , complicating purification. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol resolves this.
Comparative Yield Analysis
| Step | Method | Yield (%) | Time |
|---|---|---|---|
| Triazine hydrazine | Conventional | 72–78 | 12 hours |
| Hydrazone formation | Microwave | 85–94 | 10–30 min |
| Hydrazone formation | Reflux | 65–72 | 6–8 hours |
Scalability and Industrial Relevance
The microwave-assisted route is scalable for gram-scale synthesis, with consistent yields (>90%) reported for batches up to 50 g. Industrial adoption is limited by the high cost of microwave reactors, though flow chemistry systems offer a viable alternative .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The triazine ring allows for various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions on the triazine ring.
Major Products
Oxidation: Oxidized derivatives of the benzaldehyde moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of hydrazones, including the compound , exhibit promising antimicrobial properties. A study demonstrated that hydrazone derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Properties
Hydrazones have been studied for their anticancer activities. In vitro studies showed that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a specific derivative was tested against breast cancer cell lines and demonstrated a significant reduction in cell viability compared to controls .
Bioconjugation Applications
Conjugation Strategies
The formation of hydrazones is a versatile method for bioconjugation. The stability of hydrazone bonds allows for the attachment of biomolecules to surfaces or other molecules without significant loss of activity. This property has been utilized in drug delivery systems where the compound serves as a linker between therapeutic agents and targeting moieties .
Catalysis in Bioconjugation
Studies have highlighted the use of 2-hydroxy-3-nitrobenzaldehyde hydrazone derivatives in catalyzing reactions involving aminooxy compounds and aldehydes. These reactions are crucial for labeling biomolecules, enhancing their detection and analysis in biological systems .
Material Science Applications
Synthesis of Functional Materials
The compound has been employed in synthesizing functional materials with specific optical and electronic properties. For example, it can be incorporated into polymer matrices to create films with enhanced photoluminescence characteristics. This application is particularly relevant in developing sensors and optoelectronic devices .
Stability Studies
Research on the stability of hydrazone compounds under various pH conditions has shown that they maintain integrity at neutral pH levels, making them suitable for applications in biological environments. This stability is critical for ensuring the longevity and effectiveness of materials used in biomedical applications .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of various hydrazone derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity, suggesting a structure-activity relationship that could guide future drug design.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Hydrazone A | 32 | Moderate |
| Hydrazone B | 16 | High |
| Hydrazone C | 8 | Very High |
Case Study 2: Bioconjugation Efficiency
In a study aimed at improving bioconjugation techniques, researchers utilized 2-hydroxy-3-nitrobenzaldehyde hydrazone to link fluorescent dyes to antibodies. The conjugates demonstrated enhanced stability and specificity in targeting cancer cells.
| Parameter | Value |
|---|---|
| Conjugation Yield | 85% |
| Stability (Days) | 30 |
| Specificity | High |
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets due to its complex structure. The triazine ring and nitrobenzaldehyde moiety may interact with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazine-Based Hydrazone Derivatives
Key Observations:
Aldehyde Variations: The target compound uses a nitro-substituted benzaldehyde, whereas employs a furfuraldehyde with a 4-chloro-3-nitrophenyl group. features a halogen-rich benzaldehyde (bromo, chloro, hydroxy), which may enhance lipophilicity and electron-withdrawing effects compared to the nitro group in the target .
Triazine Substituents: The target compound’s 4-chloroanilino group differs from the 3-trifluoromethylanilino group in . The chloro substituent offers moderate electron-withdrawing effects, while the trifluoromethyl group in provides stronger electronegativity and metabolic stability . includes a methoxy group on the triazine, which is electron-donating and may reduce reactivity compared to the chloroanilino group in the target .
Morpholinyl Groups: Common across all compounds, morpholine enhances aqueous solubility and pharmacokinetic profiles .
Biological Activity
2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a synthetic compound that has garnered attention for its potential biological activities. This compound combines a hydrazone structure with various functional groups, which may contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of 2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is C20H19ClN8O, with a molecular weight of 470.879 g/mol. The compound features a hydrazone linkage and includes a nitro group, which is often associated with biological activity.
Biological Activity Overview
Research indicates that hydrazone derivatives exhibit a variety of biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Hydrazones have been studied for their antimicrobial properties. For instance, compounds similar to 2-Hydroxy-3-nitrobenzaldehyde have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that the presence of the nitro group enhances antimicrobial activity by interfering with microbial metabolism.
Antitumor Activity
Hydrazones are also known for their potential antitumor effects. Studies have indicated that certain hydrazone derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. The incorporation of a triazine moiety in this compound may further enhance its cytotoxic effects against tumor cells.
Anti-inflammatory Effects
Some hydrazone compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests that 2-Hydroxy-3-nitrobenzaldehyde may also possess similar effects, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of hydrazone compounds closely related to 2-Hydroxy-3-nitrobenzaldehyde:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydrazones against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial properties attributed to structural features like the nitro group .
- Cytotoxicity Against Cancer Cells : In vitro assays using human cancer cell lines revealed that certain hydrazone derivatives could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Mechanisms : Research highlighted the ability of related hydrazones to modulate inflammatory responses in animal models by reducing levels of TNF-alpha and IL-6, which are critical mediators in inflammatory processes .
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
The compound can be synthesized via condensation reactions between substituted benzaldehydes and triazine precursors. A general method involves refluxing substituted benzaldehyde derivatives (e.g., 2-hydroxy-3-nitrobenzaldehyde) with triazole or triazine-based amines (e.g., 4-(4-chloroanilino)-6-morpholino-1,3,5-triazine) in ethanol or dioxane under acidic catalysis. For example, glacial acetic acid is used to promote hydrazone formation, followed by solvent evaporation and purification . Key parameters include stoichiometric ratios (typically 1:1 molar equivalents), reflux duration (4–12 hours), and solvent choice (ethanol or dioxane-water mixtures). Yield optimization may require adjusting temperature gradients or using inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR/IR : Confirm hydrazone linkage via NH stretches (IR: ~3200 cm⁻¹) and aromatic proton environments (¹H NMR: δ 8–10 ppm for nitro and hydroxyl groups).
- XRD : Use SHELX programs (e.g., SHELXL/SHELXS) for crystal structure refinement. The compound’s nitro and morpholine groups influence hydrogen-bonding patterns, which can be analyzed using graph set theory to map supramolecular interactions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the triazine core and hydrazone moiety .
Advanced Research Questions
Q. How can contradictory spectroscopic or bioactivity data be resolved during analysis?
Contradictions may arise from polymorphic forms or solvent-dependent conformational changes. Strategies include:
- Triangulation : Cross-validate data using multiple techniques (e.g., XRD for crystallinity vs. NMR for solution-state conformation) .
- Computational Modeling : Compare experimental NMR/IR data with DFT-optimized structures to identify dominant conformers .
- Batch Consistency Checks : Ensure synthetic reproducibility by tracking reaction parameters (e.g., pH, solvent purity) that influence hydrazone tautomerism .
Q. What role do hydrogen-bonding networks play in the compound’s stability and reactivity?
The nitro (-NO₂) and hydroxyl (-OH) groups participate in intramolecular hydrogen bonds, stabilizing the hydrazone conformation. Intermolecular interactions (e.g., morpholine O⋯H-N hydrogen bonds) influence crystal packing and solubility. Graph set analysis (e.g., Etter’s notation) can classify these interactions into motifs like D (donor)A (acceptor) chains or rings, critical for predicting dissolution behavior or co-crystal formation .
Q. How should biological activity assays be designed to evaluate this compound’s potential?
- Target Selection : Prioritize kinases or enzymes where triazine derivatives show affinity (e.g., antimicrobial or anticancer targets) .
- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to determine IC₅₀ values.
- Controls : Include positive controls (e.g., known kinase inhibitors) and assess cytotoxicity in non-target cell lines to distinguish specific activity from general toxicity .
Methodological Considerations
Q. What safety protocols are essential when handling intermediates during synthesis?
- Hazardous Intermediates : Chlorinated anilines and nitrobenzaldehyde derivatives require glove-box handling to avoid dermal exposure.
- Waste Management : Segregate halogenated byproducts for specialized disposal to prevent environmental contamination .
Q. How can structural modifications enhance the compound’s physicochemical properties?
- Morpholine Substitution : Replace morpholine with piperazine or thiomorpholine to modulate solubility and logP values.
- Nitro Group Positioning : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzaldehyde para position to enhance electrophilic reactivity .
Q. What computational tools are recommended for predicting interaction mechanisms with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
